molecular formula C21H45Si B14653977 Didecylmethylsilane

Didecylmethylsilane

Cat. No.: B14653977
M. Wt: 325.7 g/mol
InChI Key: BXFXUBNDXAYVBR-UHFFFAOYSA-N
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Description

Silanes are organosilicon compounds with the general formula $ \text{R}n\text{SiX}{4-n} $, where $ \text{R} $ is an organic substituent and $ \text{X} $ is a halogen, hydrogen, or other functional group. Such a configuration would likely confer hydrophobicity and stability, making it suitable for coatings or surfactants. Below, we compare it to structurally similar silanes from the evidence.

Properties

Molecular Formula

C21H45Si

Molecular Weight

325.7 g/mol

InChI

InChI=1S/C21H45Si/c1-4-6-8-10-12-14-16-18-20-22(3)21-19-17-15-13-11-9-7-5-2/h4-21H2,1-3H3

InChI Key

BXFXUBNDXAYVBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[Si](C)CCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of didecyl(methyl)silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. One common method is the reaction of decene with methylsilane in the presence of a platinum catalyst. The reaction conditions usually involve moderate temperatures and pressures to facilitate the addition reaction.

Industrial Production Methods: Industrial production of didecyl(methyl)silane often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of decene to methylsilane in the presence of a catalyst, followed by purification steps to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Didecyl(methyl)silane undergoes various chemical reactions, including:

    Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.

    Reduction: Reduction reactions can convert silanols back to silanes.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the decyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.

Major Products:

    Oxidation: Silanols and siloxanes.

    Reduction: Regenerated silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Didecyl(methyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a hydrophobic agent in the synthesis of siloxane polymers and as a precursor for other organosilicon compounds.

    Biology: Employed in the modification of surfaces to create hydrophobic coatings, which are useful in biological assays and diagnostics.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties.

    Industry: Utilized in the production of water-repellent coatings, lubricants, and sealants.

Mechanism of Action

The mechanism of action of didecyl(methyl)silane primarily involves its ability to modify surface properties. The hydrophobic nature of the compound allows it to form a protective barrier on surfaces, preventing the penetration of water and other polar substances. This property is exploited in various applications, including coatings and sealants.

Comparison with Similar Compounds

Dimethyloctadecylchlorosilane (C20H43ClSi)
  • Structure : One octadecyl (C18H37), one methyl (CH3), and one chlorine substituent on silicon.
  • Properties :
    • Molecular Weight : ~347.1 g/mol (inferred from formula).
    • Reactivity : Chlorine enhances reactivity for surface modification. Used to derivatize silica or glass for hydrophobicity .
    • Applications : Surface coatings, chromatography stationary phases.
  • Safety : Chlorinated silanes are corrosive; handling requires protective gear (gloves, goggles) .

Comparison with Didecylmethylsilane :

  • This compound lacks chlorine, reducing reactivity but improving stability.
  • Longer alkyl chains (C10 vs. C18) may alter solubility and thermal stability.
Dichlorodimethylsilane (C2H6Cl2Si)
  • Structure : Two methyl groups and two chlorines on silicon.
  • Properties :
    • Molecular Weight : 129.06 g/mol .
    • Reactivity : Highly reactive; hydrolyzes to form polydimethylsiloxanes (silicones).
    • Applications : Precursor for silicone polymers, water repellents .
  • Safety : Corrosive, releases HCl upon hydrolysis; requires ventilation and PPE .

Comparison with this compound :

  • Dichlorodimethylsilane’s smaller size and chlorine substituents make it more reactive but less stable in aqueous environments.
  • This compound’s long alkyl chains would reduce volatility and increase hydrophobicity.
Methyldichlorosilane (CH3Cl2SiH)
  • Structure : One methyl, two chlorines, and one hydrogen on silicon.
  • Properties :
    • Molecular Weight : 115.03 g/mol .
    • Reactivity : Intermediate between dichlorodimethylsilane and alkylsilanes.
    • Applications : Intermediate in silicone synthesis .
  • Safety : Flammable and corrosive; requires inert handling conditions .

Comparison with this compound :

  • Methyldichlorosilane’s hydrogen substituent increases flammability risk, unlike the non-reactive decyl groups in this compound.
Dimethyldivinylsilane (C6H12Si)
  • Structure : Two vinyl (C2H3) and two methyl groups on silicon.
  • Properties :
    • Molecular Weight : 112.25 g/mol .
    • Reactivity : Vinyl groups enable polymerization or crosslinking.
    • Applications : Polymer chemistry, silicone elastomers .
  • Safety : Moderate hazard (UN 1993); requires precautions against polymerization .

Comparison with this compound :

  • Vinyl groups offer reactivity for polymers, whereas this compound’s saturated chains would prioritize chemical inertness.

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